Mag-fura-2-acetoxymethyl ester
Overview
Description
Mag-fura-2-acetoxymethyl ester is a ratiometric and UV light-excitable intracellular magnesium indicator . This acetoxymethyl (AM) ester form is useful for noninvasive intracellular loading . It has spectral properties that closely match Fura-2 .
Synthesis Analysis
The synthesis of acetoxymethyl (AM) ether products like Mag-fura-2-acetoxymethyl ester involves combinations of solvent and base to find optimal conditions . The AM ester form is useful for noninvasive intracellular loading .
Molecular Structure Analysis
The molecular structure of Mag-fura-2-acetoxymethyl ester is represented by the chemical formula C30H30N2O19 .
Scientific Research Applications
Synthesis and Characterization of a Mitochondria-Targeted Calcium Sensor Mag-fura-2-acetoxymethyl ester, as a component of mt-fura-2, has been synthesized and characterized for its application as a mitochondrial calcium sensor. This sensor facilitates the direct measurement of mitochondrial Ca2+ concentration in living cells, offering a significant advantage over existing synthetic Ca2+ indicators due to its specific mitochondrial localization and accurate measurement capabilities, overcoming challenges like non-specific localization and toxicity associated with previous dyes (Pendin et al., 2019).
Assessment of Ion Sensitivity and Spectroscopic Analysis Mag-fura-2-acetoxymethyl ester has been used as part of fura ratiometric probes to detect shifts in intracellular ions like Zn2+, Cd2+, and others. These shifts are critical for understanding cellular processes and the environment. The study emphasizes the non-selectivity of these probes and their ability to detect various metal ions, providing valuable insights for biological and chemical analyses (Floyd, Malaiyandi, & Dineley, 2013).
Enhancing Calcium Imaging Techniques The development of a 340/380 nm light-emitting diode illuminator for Fura-2 ratiometric Ca2+ imaging leverages the precision of Mag-fura-2-acetoxymethyl ester in measuring intracellular calcium concentrations. This advancement significantly improves the sensitivity and temporal resolution of calcium imaging, enabling the capture of fast calcium events in cells, which is crucial for understanding cellular physiology and signaling pathways (Tinning, Franssen, Hridi, Bushell, & McConnell, 2017).
Spectroscopic Properties and Sensor Design The study on Mag-fura-2 and its analogs focuses on understanding and improving the spectroscopic properties of these compounds for ratiometric detection of metal cations like Mg2+. The insights from this study aid in designing better fluorescent sensors with enhanced properties for ratiometric imaging, which is pivotal for various biological and chemical applications (Zhang, Jacquemin, & Buccella, 2017).
properties
IUPAC Name |
acetyloxymethyl 2-[5-[2-(acetyloxymethoxy)-2-oxoethoxy]-6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O19/c1-16(33)42-12-46-26(37)9-32(10-27(38)47-13-43-17(2)34)21-7-22-20(5-23(21)41-11-28(39)48-14-44-18(3)35)6-24(50-22)29-31-8-25(51-29)30(40)49-15-45-19(4)36/h5-8H,9-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDUVTXECKTHBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C2C=C(OC2=C1)C3=NC=C(O3)C(=O)OCOC(=O)C)OCC(=O)OCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00156339 | |
Record name | Mag-fura-2-acetoxymethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00156339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
722.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mag-fura-2-acetoxymethyl ester | |
CAS RN |
130100-20-8 | |
Record name | Mag-fura-2-acetoxymethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130100208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mag-fura-2-acetoxymethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00156339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.